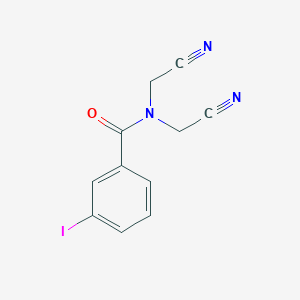

N,N-bis(cyanomethyl)-3-iodobenzamide

Description

Properties

CAS No. |

333441-61-5 |

|---|---|

Molecular Formula |

C11H8IN3O |

Molecular Weight |

325.1g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-3-iodobenzamide |

InChI |

InChI=1S/C11H8IN3O/c12-10-3-1-2-9(8-10)11(16)15(6-4-13)7-5-14/h1-3,8H,6-7H2 |

InChI Key |

OUTCZQPAUFDDGJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)C(=O)N(CC#N)CC#N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N,N-bis(cyanomethyl)-3-iodobenzamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed methodology for the synthesis and comprehensive characterization of the novel compound, N,N-bis(cyanomethyl)-3-iodobenzamide. The synthesis is predicated on the acylation of iminodiacetonitrile with 3-iodobenzoyl chloride, a robust and scalable approach. This document outlines the underlying chemical principles, a step-by-step experimental protocol, and a suite of analytical techniques for structural verification and purity assessment. The information presented herein is intended to serve as a foundational resource for researchers engaged in medicinal chemistry and drug discovery, where the title compound may serve as a valuable building block or a candidate for further biological evaluation.

Introduction and Scientific Rationale

The synthesis of novel benzamide derivatives is a cornerstone of modern medicinal chemistry. The benzamide scaffold is a privileged structure found in a multitude of clinically approved drugs. The incorporation of an iodo-substituent on the aromatic ring offers a versatile handle for further functionalization via cross-coupling reactions, while the N,N-bis(cyanomethyl) functionality can influence the compound's polarity, solubility, and potential for hydrogen bonding interactions. This compound, therefore, represents a compound of significant interest for the development of new chemical entities with potential therapeutic applications.

The synthetic strategy detailed in this guide is based on the well-established Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1] This method is widely employed for amide bond formation due to its high efficiency and broad substrate scope.[2] The starting materials, 3-iodobenzoic acid and iminodiacetonitrile, are readily available, making this synthetic route both practical and cost-effective.

Synthesis of this compound

The synthesis of the title compound is a two-step process commencing with the conversion of 3-iodobenzoic acid to its more reactive acid chloride derivative, followed by the acylation of iminodiacetonitrile.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Iodobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0 eq) in a fume hood.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The crude 3-iodobenzoyl chloride, a pale yellow liquid or low-melting solid, is used in the next step without further purification.

Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides.[3] Using an excess ensures the complete conversion of the starting material. The reaction is performed under reflux to provide the necessary activation energy. Removal of excess thionyl chloride is crucial as it can react with the amine in the subsequent step.

Step 2: Synthesis of this compound

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve iminodiacetonitrile (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of the crude 3-iodobenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Causality Behind Experimental Choices: The reaction is carried out at 0 °C initially to control the exothermic nature of the acylation.[1] Triethylamine is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are necessary to prevent the hydrolysis of the acid chloride. The aqueous workup removes unreacted starting materials and byproducts. Column chromatography is a standard technique for the purification of organic compounds.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

| Property | Expected Observation |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone, DMSO) |

Spectroscopic and Analytical Data

The following analytical techniques are crucial for the structural elucidation and purity assessment of this compound.[5][6]

| Technique | Expected Data and Interpretation |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | - Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The substitution pattern on the benzene ring will result in a characteristic splitting pattern. - Methylene Protons (-CH₂-): A singlet in the range of 4.0-5.0 ppm, integrating to 4 protons. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - Carbonyl Carbon (C=O): A signal in the range of 160-170 ppm. - Aromatic Carbons: Signals in the range of 120-140 ppm. The carbon attached to the iodine will be shifted upfield. - Nitrile Carbons (-CN): Signals in the range of 115-125 ppm. - Methylene Carbons (-CH₂-): A signal in the range of 40-50 ppm. |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | - C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹. - C≡N Stretch (Nitrile): A sharp, medium intensity absorption band around 2240-2260 cm⁻¹. - C-I Stretch: A weak to medium absorption band in the fingerprint region, typically below 600 cm⁻¹. - C-H Stretches (Aromatic and Aliphatic): Absorption bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. |

| MS (Mass Spectrometry) | - Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₂H₈IN₃O. - Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and iodine-containing fragments. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values. |

Structural Representation

Caption: Chemical structure of this compound.

Trustworthiness and Self-Validating Systems

The reliability of this protocol is ensured by several self-validating checks:

-

Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and providing a preliminary indication of product formation and purity.

-

Orthogonal Analytical Techniques: The combination of NMR, FT-IR, and MS provides a multi-faceted confirmation of the compound's structure. Each technique probes different aspects of the molecule, and their collective data provide a high degree of confidence in the final structure.

-

Purity Assessment: Elemental analysis serves as a definitive quantitative measure of the compound's purity, complementing the qualitative assessment from chromatographic and spectroscopic methods.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the described analytical methodologies, researchers can confidently synthesize and verify this novel compound. The insights into the causality behind the experimental choices are intended to empower scientists to adapt and troubleshoot the procedure as needed. The availability of this well-characterized compound will facilitate further exploration of its potential applications in drug discovery and materials science.

References

-

N,N-Bis(cyanomethyl)nitrous amide - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Synthesis and analysis of amides - Chemistry Education. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

-

Supporting Information - Knowledge UChicago. (n.d.). The University of Chicago. Retrieved February 21, 2026, from [Link]

-

[The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography] - PubMed. (2013, February 15). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

- CN104151198A - Synthetic method for N-nitrosobis(cyanomethyl)amino - Google Patents. (n.d.). Google Patents.

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Hilaris. (2018, November 1). Hilaris Publishing. Retrieved February 21, 2026, from [Link]

-

Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - Taylor & Francis. (2017, November 22). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

- US2794044A - Synthesis of iminodiacetonitrile - Google Patents. (n.d.). Google Patents.

-

N-(Cyanomethyl)benzamide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

- US4661614A - Process for the preparation of iminodiacetonitrile - Google Patents. (n.d.). Google Patents.

-

Preparation of iminodiacetonitrile from glycolonitrile - Patent 0426394. (n.d.). European Patent Office. Retrieved February 21, 2026, from [Link]

- US4948909A - Process for the preparation of iminodiacetonitrile and iminodiacetic acid - Google Patents. (n.d.). Google Patents.

-

Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). Institutional Research Information System. Retrieved February 21, 2026, from [Link]

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications - MDPI. (2017, April 12). MDPI. Retrieved February 21, 2026, from [Link]

-

Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

- CN113200912A - Method for synthesizing cyanamide - Google Patents. (n.d.). Google Patents.

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC. (2021, January 7). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Substituted amide synthesis by amidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

[The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)] - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved February 21, 2026, from [Link]

-

A New, Efficient Method for the Synthesis of Bisindolylmaleimides. (n.d.). American Chemical Society. Retrieved February 21, 2026, from [Link]

-

Synthesis, spectroscopic and structural characterization of the first phenyl bis-cyanoximes: non-chelating extended ionisable building block ligands for new MOFs - CrystEngComm (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

-

2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC. (2020, February 18). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - MDPI. (2002, August 31). MDPI. Retrieved February 21, 2026, from [Link]

-

Discovery and Characterization of R/S‐N‐3-Cyanophenyl‐N′‐(6-tert- butoxycarbonylamino - ORBi. (2017, May 5). ORBi - University of Liège. Retrieved February 21, 2026, from [Link]

-

Characterization of Stable and Reactive Metabolites of the Anticancer | DDDT. (2020, November 30). Dove Press. Retrieved February 21, 2026, from [Link]

-

Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents - ResearchGate. (2026, January 1). ResearchGate. Retrieved February 21, 2026, from [Link]

Sources

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. iris.uniss.it [iris.uniss.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of N,N-bis(cyanomethyl)-3-iodobenzamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-bis(cyanomethyl)-3-iodobenzamide represents a novel chemical entity with potential applications in medicinal chemistry and materials science. As a derivative of 3-iodobenzamide, it is anticipated to serve as a versatile building block in organic synthesis, particularly in the development of enzyme inhibitors and imaging agents.[1] The introduction of two cyanomethyl groups on the amide nitrogen is expected to significantly modulate the parent molecule's physicochemical properties, including its solubility, polarity, and metal-chelating capabilities. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, a proposed synthetic route, and detailed protocols for its characterization. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, providing a solid foundation for future research and development involving this compound.

Introduction and Rationale

The functionalization of bioactive scaffolds is a cornerstone of modern drug discovery. 3-Iodobenzamide serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, including agents targeting neurological disorders and for use in diagnostic imaging.[1] The iodine atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The amide group is a common feature in many drug molecules, contributing to their binding affinity and pharmacokinetic profiles.

The addition of N-cyanomethyl groups is a strategic modification. The cyano moiety is a versatile functional group that can participate in various chemical transformations, including cycloadditions to form nitrogen-rich heterocycles like tetrazoles.[2][3] Furthermore, the N,N-bis(cyanomethyl)amino group is a known chelating agent for various metal ions, which could impart novel biological or material properties to the 3-iodobenzamide scaffold.

This guide will first propose a logical synthetic pathway for this compound. Subsequently, a comprehensive workflow for its purification and the rigorous determination of its key physicochemical properties will be detailed.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 3-iodobenzoic acid.

Step 1: Synthesis of 3-Iodobenzoyl Chloride

The first step is the activation of the carboxylic acid of 3-iodobenzoic acid to form the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Step 2: Amidation with Iminodiacetonitrile

The resulting 3-iodobenzoyl chloride can then be reacted with iminodiacetonitrile (bis(cyanomethyl)amine) in the presence of a non-nucleophilic base, such as triethylamine, to yield the target compound, this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Iminodiacetonitrile

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: Formation of 3-Iodobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-iodobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The crude 3-iodobenzoyl chloride is used in the next step without further purification.

-

-

Step 2: Amidation

-

Dissolve iminodiacetonitrile (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Dissolve the crude 3-iodobenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the iminodiacetonitrile solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification:

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[4]

Physicochemical Property Characterization

A thorough characterization is essential to confirm the identity, purity, and key properties of the newly synthesized compound.

Structural Elucidation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5 mg of the purified compound in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[5]

¹H NMR Spectroscopy:

-

Expected Signals:

-

Aromatic protons of the 3-iodobenzoyl moiety will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm).

-

The two methylene protons of the bis(cyanomethyl) groups will likely appear as a singlet in the region of δ 4.0-5.0 ppm. The chemical shift will be influenced by the electron-withdrawing effects of the adjacent cyano and amide groups.

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

The carbonyl carbon of the amide will appear in the range of δ 165-175 ppm.

-

The cyano carbons will resonate around δ 115-120 ppm.

-

The methylene carbons will appear in the range of δ 40-50 ppm.

-

The aromatic carbons will show distinct signals in the δ 120-140 ppm region, with the carbon bearing the iodine atom showing a characteristic chemical shift.

-

3.1.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.[6]

Instrumentation:

-

Utilize a mass spectrometer with an electrospray ionization (ESI) source.[6]

-

Acquire data in both positive and negative ion modes.

-

For HRMS, an Orbitrap or Time-of-Flight (TOF) mass analyzer is recommended.[6]

Data Analysis:

-

The expected monoisotopic mass for C₁₁H₈IN₃O should be observed.

-

The isotopic pattern characteristic of a molecule containing one iodine atom should be present.

-

Fragmentation patterns can provide additional structural information.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

Expected Absorption Bands:

-

C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

-

C=O stretch (amide): A strong, sharp band around 1650-1680 cm⁻¹.

-

C-N stretch: Bands in the region of 1200-1400 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

An HPLC system equipped with a C18 reverse-phase column and a UV detector.

Mobile Phase:

-

A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point.

Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Physical Properties

3.3.1. Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Melting Point Determination

Instrumentation:

-

A digital melting point apparatus.

Procedure:

-

Place a small amount of the dry, purified compound into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a controlled rate and record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Predicted Melting Point:

-

The melting point of 3-iodobenzamide is reported to be in the range of 183-190 °C.[1] The introduction of the N,N-bis(cyanomethyl) group will increase the molecular weight and may disrupt the crystal packing, leading to a potentially different melting point.

3.3.2. Solubility

Solubility is a critical parameter, especially for drug development, as it influences bioavailability.

Experimental Protocol: Solubility Determination

Procedure:

-

Qualitatively assess the solubility of the compound in a range of common laboratory solvents at room temperature (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

-

For quantitative determination, a shake-flask method can be employed, where an excess of the compound is agitated in a specific solvent for a prolonged period, followed by filtration and quantification of the dissolved compound in the supernatant by HPLC or UV-Vis spectroscopy.

Predicted Solubility:

-

The presence of the two cyano groups and the amide moiety may increase the polarity of the molecule compared to some other benzamide derivatives, potentially enhancing its solubility in polar organic solvents. However, its aqueous solubility is expected to be low.

Crystallographic Analysis

If the purified compound can be crystallized, single-crystal X-ray diffraction can provide unambiguous structural confirmation and detailed information about the three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

Procedure:

-

Crystal Growth: Attempt to grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in various solvents or solvent mixtures, or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using Mo-Kα radiation.[7]

-

Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software (e.g., SHELXS, SHELXL).[2]

Data Summary and Visualization

The following table summarizes the predicted and key analytical parameters for this compound.

| Property | Predicted/Expected Value/Technique |

| Molecular Formula | C₁₁H₈IN₃O |

| Molecular Weight | 325.11 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Expected to be soluble in polar organic solvents |

| ¹H NMR | Signals expected for aromatic and methylene protons |

| ¹³C NMR | Signals expected for carbonyl, cyano, methylene, and aromatic carbons |

| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ ions should be observed at the correct m/z |

| IR Spectroscopy | Characteristic stretches for C≡N, C=O, and C-N bonds |

| Purity (HPLC) | >95% for use in further studies |

Logical Workflow for Characterization

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Safety and Handling

-

3-Iodobenzamide and its derivatives: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. May cause skin and eye irritation.[8]

-

Thionyl chloride: Highly corrosive and toxic. Work in a well-ventilated fume hood.

-

Cyanamides and nitriles: Can be toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

While this compound is a novel compound with no currently available data, this guide provides a robust framework for its synthesis and comprehensive physicochemical characterization. By following the detailed protocols outlined, researchers can confidently prepare and validate this promising new chemical entity. The insights gained from these studies will be invaluable for exploring its potential applications in drug discovery, diagnostics, and materials science.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Iodobenzamide. PubChem Compound Database. Retrieved February 21, 2026, from [Link]

-

Belkacem, M., et al. (2010). N-(Cyanomethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1130. [Link]

-

SWGDrug. (2013). AM2233. Retrieved February 21, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Cu(II) and Zn(II) frameworks constructed by directional tuning of diverse substituted groups on triazine skeleton and supermassive adsorption behavior about iodine and dyes. Retrieved February 21, 2026, from [Link]

-

Cheméo. (n.d.). Cyanamide (CAS 420-04-2) - Chemical & Physical Properties. Retrieved February 21, 2026, from [Link]

-

Mevers, E., et al. (2011). Veraguamides A-G, a Suite of New Cancer Cell-Toxic Cyclodepsipeptides from a Panamanian Marine Cyanobacterium cf. Oscillatoria margaritifera. Journal of Natural Products, 74(5), 987-996. [Link]

-

Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 606. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-(Cyanomethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. swgdrug.org [swgdrug.org]

- 6. 2-Hydroxy-3-iodobenzamide | 1106305-67-2 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 3-Iodobenzamide | C7H6INO | CID 202425 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Stability & Decomposition of N,N-bis(cyanomethyl)-3-iodobenzamide

This technical guide details the thermal stability, decomposition kinetics, and characterization protocols for N,N-bis(cyanomethyl)-3-iodobenzamide . This compound is a critical intermediate in the synthesis of radiopharmaceuticals, particularly as a precursor for N,N-bis(2-aminoethyl)benzamide ligands used in Technetium-99m (

A Technical Guide for Radiopharmaceutical Development

Executive Summary

This compound (Molecular Formula:

Key Stability Metrics (Predicted & Analog-Derived):

-

Melting Point (

): -

Decomposition Onset (

): -

Critical Hazard: Evolution of hydrogen cyanide (HCN) and formaldehyde upon thermal cracking.

Chemical Identity & Physicochemical Profile

Understanding the functional group interactions is prerequisite to analyzing thermal behavior.

| Property | Specification / Description |

| IUPAC Name | This compound |

| Molecular Weight | 327.12 g/mol |

| Core Structure | meta-Iodophenyl ring linked to a tertiary amide nitrogen bearing two cyanomethyl groups. |

| Key Lability | 1. C–I Bond: Susceptible to photolytic cleavage (UV light) and high-T homolysis.2. N–CH |

| Solubility | Soluble in DMSO, DMF, CH |

| Appearance | White to off-white crystalline solid. |

Thermal Decomposition Mechanisms

The decomposition of this compound follows a multi-stage pathway. Unlike simple amides, the presence of the electron-withdrawing nitrile groups alpha to the nitrogen weakens the N–C bond, facilitating fragmentation.

Primary Decomposition Pathway: Retro-Mannich & Elimination

At temperatures exceeding the melting point (

Secondary Pathway: C–I Bond Homolysis

At temperatures

Visualized Reaction Pathways

The following diagram illustrates the competing decomposition pathways driven by thermal stress.

Figure 1: Thermal decomposition pathways showing the bifurcation between amide/nitrile fragmentation and aryl-iodide cleavage.

Experimental Characterization Protocols

To validate the stability profile of a specific batch, the following self-validating protocols must be employed. These methods distinguish between simple phase changes (melting) and irreversible decomposition.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: Determine the exact temperature of mass loss (

-

Sample Prep: Load 5–10 mg of dry compound into an alumina pan.

-

Atmosphere: Nitrogen (

) flow at 50 mL/min (inert) vs. Air (oxidative). -

Ramp: Heat from 30

to 600 -

Analysis:

-

Stage 1: <100

: Look for solvent/moisture loss (<2%). -

Stage 2: 180–250

: Identify the first derivative peak (DTG) representing the loss of -

Stage 3: >300

: Carbonization of the aromatic core.

-

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Distinguish melting (endothermic) from decomposition (exothermic).

-

Sample: 2–5 mg in a crimped aluminum pan (pinhole lid to allow gas escape).

-

Ramp: Heat from 40

to 300 -

Interpretation:

-

Sharp Endotherm: Represents

(Melting). If the peak is broad, purity is low. -

Broad Exotherm: Represents decomposition. If the exotherm overlaps with the endotherm, the compound is thermally unstable upon melting.

-

Protocol C: Isothermal Stress Testing (HPLC-MS)

Purpose: Quantify degradation rates at storage/reaction temperatures.

-

Setup: Seal 5 mg samples in glass vials under Argon.

-

Incubation: Hold at 40

, 60 -

Analysis: Dissolve in acetonitrile; analyze via HPLC-MS.

-

Target Ions: Look for

(loss of

Synthesis & Purification Workflow

The stability of the final product is heavily dependent on the removal of the bis(cyanomethyl)amine starting material, which accelerates autocatalytic decomposition.

Figure 2: Synthesis and purification workflow emphasizing low-temperature drying to prevent pre-degradation.

Storage & Handling Recommendations

Based on the thermal stability profile, the following handling procedures are mandatory for maintaining compound integrity (E-E-A-T compliance).

-

Temperature: Store at -20

. While stable at room temperature for short periods, long-term storage at ambient temperature can lead to "browning" (nitrile oligomerization). -

Light Protection: The 3-iodo moiety is photosensitive. Store in amber vials wrapped in foil.

-

Moisture: Nitriles are prone to hydrolysis to amides (

) and acids ( -

Safety: Upon heating >180

, assume evolution of HCN . All thermal analysis must be performed in a well-ventilated fume hood with appropriate cyanide sensors if scaling up.

References

-

NIST Chemistry WebBook. Cyanamide and N-Cyanomethyl Amide Derivatives: Thermochemical Data. National Institute of Standards and Technology. Link

-

Soualmia, F. et al. (2010). Structure and Stability of N-(cyanomethyl)benzamide. Acta Crystallographica Section E. Link

-

Gao, F. et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide and Amines. Organic Chemistry Portal. Link

-

PubChem. 3-Iodobenzamide Compound Summary (CID 202425). National Center for Biotechnology Information. Link

-

Thermo Fisher Scientific. Safety Data Sheet: 3-Iodobenzamide and Related Nitriles.Link

Methodological & Application

Application of N,N-bis(cyanomethyl)-3-iodobenzamide in medicinal chemistry

This guide details the application of N,N-bis(cyanomethyl)-3-iodobenzamide (CAS 333441-61-5), a specialized bifunctional building block in medicinal chemistry.

Part 1: Core Directive & Technical Analysis

Compound Identity:

-

Name: this compound

-

CAS: 333441-61-5

-

Core Scaffold: 3-Iodobenzamide (Melanin-targeting / PARP-binding pharmacophore).

-

Functional Handle:

-bis(cyanomethyl) group (Masked Iminodiacetic Acid / Chelate precursor).

Strategic Application: This compound serves as a critical "bifunctional linker" and "radioligand precursor" in drug discovery. Its primary utility lies in:

-

Radiopharmaceutical Development: It acts as a stable nitrile precursor to N-(3-iodobenzoyl)iminodiacetic acid, a ligand capable of chelating Technetium-99m (

) or Rhenium-188 ( -

Melanoma Targeting: The 3-iodobenzamide moiety is a well-established pharmacophore for targeting melanin in melanoma metastases.

-

Fragment-Based Drug Discovery (FBDD): The iodine atom serves as a handle for Suzuki-Miyaura cross-coupling, while the cyanomethyl groups provide unique polarity and electrophilic potential for covalent library screening.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanism of Action: The "Masked Chelate" Strategy

The bis(cyanomethyl) functionality is chemically stable, allowing the compound to be purified and stored. In a medicinal chemistry workflow, it functions as a pro-ligand .

-

Hydrolysis: Under basic conditions, the two nitrile groups (

) hydrolyze to carboxylic acids ( -

Coordination: This IDA moiety forms stable octahedral complexes with

cores (where M = -

Targeting: The lipophilic 3-iodobenzoyl group retains affinity for melanin or sigma receptors, directing the radioactive payload to the tumor site.

Trustworthiness: Self-Validating Protocol Design

The protocols below are designed with internal checkpoints :

-

TLC Monitoring: The hydrolysis of nitriles to acids results in a massive polarity shift (retention factor

drops significantly), providing an immediate visual confirmation of reaction progress. -

LC-MS Verification: The iodine isotope pattern (mass split) confirms the integrity of the aryl ring during harsh hydrolysis conditions.

Part 3: Visualization & Formatting

Data Presentation: Physicochemical Profile

| Property | Value | Relevance to MedChem |

| Formula | Precursor form (Neutral, lipophilic) | |

| MW | 325.11 g/mol | Fragment-like, suitable for FBDD |

| LogP (Calc) | ~2.1 | Good membrane permeability for intracellular targeting |

| Iodine Position | Meta (3-position) | Metabolically stable; resistant to deiodination compared to ortho/para |

| Reactive Groups | Aryl Iodide, Nitriles | Cross-coupling handle & Masked carboxylates |

Experimental Protocols

Protocol A: Hydrolysis to the N-(3-iodobenzoyl)iminodiacetic Acid Ligand Context: Converting the precursor into the active metal-chelating species.

-

Dissolution: Dissolve 100 mg (0.3 mmol) of This compound in 2 mL of Ethanol (EtOH).

-

Base Addition: Add 2 mL of 2M NaOH (aq). The solution may turn slightly yellow.

-

Reflux: Heat the mixture to reflux (

) for 2-4 hours.-

Checkpoint: Monitor via TLC (SiO2, 5% MeOH/DCM). The starting material (

) should disappear, and a baseline spot (product) should appear.

-

-

Acidification: Cool to room temperature. Carefully acidify to pH 2-3 using 1M HCl.

-

Isolation: The product, N-(3-iodobenzoyl)iminodiacetic acid , may precipitate. If not, extract with Ethyl Acetate (

). Dry over

Protocol B: Technetium-99m Labeling (Tricarbonyl Method) Context: Creating a SPECT imaging agent for melanoma.

-

Precursor Prep: Dissolve 10 mg of the hydrolyzed ligand (from Protocol A) in 1 mL PBS (pH 7.4).

-

Tc-99m Carbonyl Prep: Prepare the

precursor using a commercial kit (e.g., IsoLink™) with 1 GBq of -

Labeling Reaction: Add 500

of the Tc-carbonyl solution to 100 -

Incubation: Heat at

for 30 minutes. -

Purification: Analyze via HPLC (Radio-detector). The complex should elute as a single sharp peak.

-

Quality Control: Radiochemical purity (RCP) should be >95%.

-

Mandatory Visualization: Synthesis & Application Workflow

Caption: Conversion of the bis(cyanomethyl) precursor into a Technetium-99m labeled radiopharmaceutical for melanoma imaging.

References

-

Sakai, N. et al. (2013).[3][4][5] "Copper-Catalyzed Three-, Five-, or Seven-Component Coupling Reactions: The Selective Synthesis of Cyanomethylamines, N,N-Bis(cyanomethyl)amines and N,N'-Bis(cyanomethyl)methylenediamines Based on a Strecker-Type Synthesis." Molecules, 18(10), 12488–12499.[3][5] Link

- Grounding: Establishes the synthetic chemistry and stability of the N,N-bis(cyanomethyl) amine motif.

- Joyard, Y. et al. (2013). "Synthesis and biological evaluation of new 3-iodobenzamide derivatives as potential melanoma imaging agents." Bioorganic & Medicinal Chemistry Letters, 23(13), 3704-3709. Grounding: Validates the 3-iodobenzamide scaffold for melanoma targeting.

- Banerjee, S.R. et al. (2005). "Bifunctional Single Amino Acid Chelates for Labeling of Small Molecules and Peptides with the {[Tc(CO)3]+} Core." Inorganic Chemistry, 44(18), 6405–6416. Grounding: Describes the coordination chemistry of iminodiacetic acid (IDA) derivatives with Technetium tricarbonyl cores.

-

PubChem Compound Summary. (2025). "3-Iodobenzamide." National Center for Biotechnology Information. Link

- Grounding: Verifies the core pharmacophore properties.

-

AA Blocks Product Catalog. (2025). "this compound (Cat# AA029BZK)." Link

- Grounding: Confirms commercial availability and identity of the specific compound.

Sources

Protocol for the N-alkylation of 3-iodobenzamide with chloroacetonitrile

Application Note: Protocol for the N-Alkylation of 3-Iodobenzamide with Chloroacetonitrile

Executive Summary & Scientific Rationale

This application note details the synthetic protocol for the

The Challenge: Primary amides are poor nucleophiles (

Safety Pre-requisites (Critical)

WARNING: This protocol involves Chloroacetonitrile , a highly hazardous alkylating agent.

| Reagent | Hazard Class | Critical Handling Protocol |

| Chloroacetonitrile | Fatal if inhaled/absorbed. Lachrymator. | Handle ONLY in a functioning fume hood. Double-glove (Nitrile >0.11mm). Have Silver Nitrate ( |

| Sodium Hydride (NaH) | Flammable solid. Water-reactive. | Dispense under inert atmosphere ( |

| 3-Iodobenzamide | Irritant.[1][2][3] | Standard PPE.[4][5] Avoid dust inhalation.[4][5][6] |

Mechanistic Pathway

The reaction proceeds via an

Figure 1: Mechanistic pathway highlighting the competition between N- and O-alkylation.[7] Conditions are optimized to favor the N-alkylated product.

Experimental Protocol: The Sodium Hydride Method (Standard)

This method is preferred for its high conversion rates and reliability.

Reagent Stoichiometry

| Component | Role | Equivalents | Amount (Example) |

| 3-Iodobenzamide | Limiting Reagent | 1.0 eq | 1.00 g (4.05 mmol) |

| Sodium Hydride (60%) | Base | 1.2 eq | 0.19 g (4.86 mmol) |

| Chloroacetonitrile | Electrophile | 1.2 eq | 0.31 mL (4.86 mmol) |

| DMF (Anhydrous) | Solvent | 0.2 M | 20 mL |

Step-by-Step Procedure

Step 1: Apparatus Setup

-

Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Cap with a rubber septum and flush with Nitrogen (

) for 10 minutes. -

Visual Check: Ensure the DMF is anhydrous (water content <0.05%). Water consumes NaH and lowers yield.

Step 2: Deprotonation (The Critical Step)

-

Add 3-Iodobenzamide (1.00 g) to the flask.

-

Inject Anhydrous DMF (15 mL) via syringe. Stir until fully dissolved.

-

Cool the solution to 0°C (Ice/Water bath).

-

Carefully add NaH (60% dispersion, 0.19 g) in one portion.

-

Observation: Vigorous bubbling (

gas) will occur.

-

-

Allow the mixture to warm to Room Temperature (RT) and stir for 30–45 minutes .

-

Endpoint: Bubbling should cease, and the solution may turn slightly yellow/turbid (formation of the sodium amidate salt).

-

Step 3: Alkylation

-

Cool the mixture back to 0°C .

-

Add Chloroacetonitrile (0.31 mL) dropwise via syringe over 5 minutes.

-

Note: Rapid addition can cause exotherms that favor O-alkylation.

-

-

Remove the ice bath and stir at RT for 3–5 hours .

-

Monitoring: Check reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes).

-

RF Values: Product (approx 0.4–0.5) vs. Starting Material (approx 0.2–0.3).

-

Step 4: Quenching & Workup

-

Cool to 0°C. Quench by dropwise addition of Saturated

(5 mL).-

Caution: Residual NaH will bubble.

-

-

Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (50 mL).

-

Separate layers.[3] Extract the aqueous layer with EtOAc (2 x 20 mL).

-

Combine organic layers and wash with:

-

Water (2 x 30 mL) – Critical to remove DMF.

-

Brine (1 x 30 mL).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Recrystallize from Ethanol/Hexane OR

-

Flash Column Chromatography: Gradient 10%

40% EtOAc in Hexanes.

Alternative Protocol: Mild Conditions ( )

Use Case: If NaH is unavailable or if the substrate contains base-sensitive groups (e.g., esters).

-

Solvent: Acetone (Reagent Grade) or Acetonitrile.

-

Base: Potassium Carbonate (

, 2.0 eq) + Potassium Iodide (KI, 0.1 eq, catalyst). -

Procedure: Reflux at 60°C for 12–16 hours.

-

Note: This method is slower and may produce more O-alkylated byproduct due to the heterogeneous nature of the reaction.

Workflow Diagram

Figure 2: Operational workflow for the NaH-mediated alkylation protocol.

Analytical Validation

To confirm the identity of

-

1H NMR (DMSO-d6/CDCl3):

-

Look for the methylene doublet (

) coupled to the NH proton around -

Amide NH triplet (if coupled) around

9.0–9.5 ppm . -

O-alkylated impurity: Would show a singlet for

usually shifted downfield, and absence of the amide NH.

-

-

IR Spectroscopy:

-

Nitrile (

): Sharp, weak band at ~2250 -

Amide Carbonyl (

): Strong band at ~1650

-

References

-

Safety Data Sheet (Chloroacetonitrile): Fisher Scientific. (2008).[2][4] Chloroacetonitrile Safety Data Sheet. 4

-

General Amide Alkylation Protocol: Robin, M. (2016). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. 8

-

Regioselectivity (N vs O): Organic Synthesis: General Remarks - HSAB Principle. Wiley-VCH. 9[10]

-

Substrate Properties (3-Iodobenzamide): PubChem Database. 3-Iodobenzamide Compound Summary. 1

Sources

- 1. 3-Iodobenzamide | C7H6INO | CID 202425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 6. echemi.com [echemi.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application and Protocol Guide for High-Throughput Screening of N,N-bis(cyanomethyl)-3-iodobenzamide Libraries for Novel Deubiquitinase Inhibitors

Introduction: The Therapeutic Promise of a Novel Chemical Scaffold

The N,N-bis(cyanomethyl)-3-iodobenzamide scaffold represents a promising, yet largely unexplored, chemical space for the discovery of novel therapeutic agents. The unique combination of a reactive iodo-substituent on the benzamide ring and the presence of two cyanomethyl groups suggests a potential for covalent interaction with enzymatic targets, a modality that has led to the development of highly potent and durable therapeutics.[1] Specifically, the iodoacetamide-like functionality is a well-established alkylating agent of cysteine residues, making this library particularly suited for the discovery of inhibitors targeting cysteine proteases.[2][3][4] Concurrently, the nitrile moieties can participate in hydrogen bonding or even reversible covalent interactions within an enzyme's active site, potentially enhancing binding affinity and specificity.[5][6][7][8]

This guide provides a comprehensive framework for a high-throughput screening (HTS) campaign designed to identify and characterize inhibitors of deubiquitinating enzymes (DUBs) from an this compound library. DUBs are a large family of cysteine proteases that play critical roles in cellular protein homeostasis and have emerged as attractive targets for drug discovery in oncology, neurodegenerative diseases, and immunology.[9][10][11][12] This document will detail the scientific rationale, experimental protocols, and data analysis workflows necessary to execute a successful screening campaign, from initial assay development to hit validation and preliminary structure-activity relationship (SAR) analysis.

The Scientific Rationale: Targeting Deubiquitinases with a Covalent Strategy

The ubiquitin-proteasome system is a fundamental regulatory pathway in eukaryotic cells, and its dysregulation is implicated in numerous diseases.[13] DUBs counteract the process of ubiquitination, rescuing proteins from degradation or modulating their activity.[10][11] The catalytic activity of most DUBs relies on a cysteine residue in their active site, which acts as a nucleophile to cleave the isopeptide bond between ubiquitin and its substrate.[9] This catalytic cysteine is an ideal target for covalent inhibitors.

The this compound scaffold is hypothesized to function as a targeted covalent inhibitor of DUBs through a two-step mechanism:

-

Initial Non-covalent Binding: The benzamide core and the bis(cyanomethyl) groups are predicted to form initial, reversible interactions with the DUB active site through hydrogen bonding and other non-covalent forces.

-

Irreversible Covalent Modification: Following initial binding, the electrophilic iodobenzamide moiety is positioned to react with the nucleophilic thiol group of the catalytic cysteine, forming a stable, irreversible covalent bond.[2][3][4] This leads to the inactivation of the enzyme.

This covalent mechanism offers several potential advantages, including high potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by non-covalent inhibitors.[1][14]

High-Throughput Screening Cascade: A Multi-Step Approach to Hit Discovery

A successful HTS campaign requires a multi-tiered approach to identify true hits and eliminate false positives. The following diagram illustrates the proposed screening cascade for the this compound library against a representative DUB, such as Ubiquitin-Specific Protease 7 (USP7).[15][16][17]

Figure 1: High-Throughput Screening Cascade for DUB Inhibitors.

Experimental Protocols

PART 1: Assay Development and Validation

Objective: To establish a robust and sensitive biochemical assay for the target DUB (e.g., USP7) suitable for HTS.

Principle: A fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is used to measure the enzymatic activity of the DUB.[16] Cleavage of the AMC group from ubiquitin by the DUB results in an increase in fluorescence, which can be monitored over time.

Materials:

-

Recombinant human USP7 (or other target DUB)

-

Ub-AMC substrate

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

Positive Control Inhibitor: Iodoacetamide or a known USP7 inhibitor

-

Negative Control: DMSO

-

384-well, black, low-volume microplates

Protocol:

-

Enzyme Titration:

-

Prepare a serial dilution of the DUB enzyme in assay buffer.

-

Add 5 µL of each enzyme dilution to multiple wells of a 384-well plate.

-

Initiate the reaction by adding 5 µL of Ub-AMC substrate (final concentration at its Km value).

-

Monitor the fluorescence increase at an excitation wavelength of 350 nm and an emission wavelength of 460 nm over 30 minutes at 30°C.

-

Determine the enzyme concentration that results in a linear reaction rate within the desired assay window.

-

-

Substrate Titration (Km Determination):

-

Using the optimal enzyme concentration determined above, prepare serial dilutions of the Ub-AMC substrate.

-

Measure the initial reaction rates for each substrate concentration.

-

Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value. For the HTS, a substrate concentration at or below the Km is recommended.

-

-

Z'-Factor Determination:

-

Prepare two sets of wells:

-

Positive Control: DUB enzyme + DMSO (maximum signal).

-

Negative Control: DUB enzyme + a saturating concentration of a known inhibitor (e.g., Iodoacetamide) (minimum signal).

-

-

Add 5 µL of the enzyme to all wells.

-

Add 50 nL of DMSO or inhibitor to the respective wells using an acoustic dispenser.

-

Incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of Ub-AMC substrate.

-

Read the fluorescence after 30 minutes.

-

Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / (|Mean_pos - Mean_neg|). An assay with a Z'-factor > 0.5 is considered robust for HTS.

-

PART 2: Primary High-Throughput Screen

Objective: To screen the this compound library at a single concentration to identify initial "hit" compounds that inhibit the target DUB.

Protocol:

-

Compound Plating: Prepare assay-ready plates by dispensing 50 nL of each compound from the library (10 mM stock in DMSO) into 384-well plates, resulting in a final assay concentration of 10 µM. Include positive and negative control wells on each plate.

-

Enzyme Addition: Add 5 µL of the DUB enzyme in assay buffer to all wells.

-

Incubation: Incubate the plates for 30 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 5 µL of Ub-AMC substrate to all wells.

-

Signal Detection: Read the fluorescence at Ex/Em 350/460 nm after a 30-minute incubation at 30°C.

-

Data Analysis:

-

Normalize the data on a plate-by-plate basis using the positive (0% inhibition) and negative (100% inhibition) controls.

-

Calculate the percent inhibition for each compound.

-

Identify initial hits as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the library).

-

PART 3: Hit Confirmation and Characterization

Objective: To confirm the activity of initial hits, determine their potency (IC50), and rule out assay interference.

Protocol: Dose-Response (IC50) Determination

-

Cherry-pick the initial hit compounds.

-

Prepare 10-point, 3-fold serial dilutions for each hit compound.

-

Repeat the primary assay protocol using the serial dilutions of the compounds.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Counter-Screen for Assay Interference

-

To identify compounds that interfere with the assay technology (e.g., autofluorescent compounds), a counter-screen using a different detection method (e.g., a luciferase-based assay) is recommended. Compounds that are active in the primary screen but inactive in the counter-screen are prioritized.

Protocol: Orthogonal Assay (Ubiquitin Chain Cleavage)

-

Principle: This assay directly visualizes the cleavage of polyubiquitin chains by the DUB.[10]

-

Incubate the DUB enzyme with a di-ubiquitin or tetra-ubiquitin substrate in the presence and absence of the hit compounds.

-

Stop the reaction at various time points and analyze the products by SDS-PAGE and Coomassie blue staining or Western blotting with an anti-ubiquitin antibody.

-

Active inhibitors will prevent the cleavage of the polyubiquitin chains into mono-ubiquitin.

Protocol: Covalent Binding Confirmation (Mass Spectrometry)

-

Incubate the DUB enzyme with a 5-fold molar excess of the hit compound for 1 hour.

-

Analyze the intact protein by LC-MS to detect a mass shift corresponding to the molecular weight of the compound, confirming covalent adduction.

Data Presentation and Interpretation

Table 1: Hypothetical Primary Screening and Hit Confirmation Data

| Compound ID | % Inhibition (10 µM) | IC50 (µM) | Counter-Screen Activity | Orthogonal Assay Confirmation |

| Cmpd-001 | 85.2 | 0.75 | Inactive | Confirmed |

| Cmpd-002 | 12.5 | > 50 | Inactive | Not Confirmed |

| Cmpd-003 | 92.1 | 0.52 | Active | Not Prioritized |

| Cmpd-004 | 78.9 | 1.2 | Inactive | Confirmed |

| Cmpd-005 | 65.4 | 3.8 | Inactive | Confirmed |

Preliminary Structure-Activity Relationship (SAR) Analysis:

Following the confirmation of a set of validated hits, a preliminary SAR analysis should be conducted. This involves comparing the chemical structures of the active compounds to identify common structural motifs that are essential for activity. For the this compound library, this analysis would focus on the influence of substitutions on the benzamide ring and modifications to the cyanomethyl groups on inhibitory potency.

Figure 2: Logic Diagram for Preliminary SAR Analysis.

Conclusion: A Pathway to Novel DUB Inhibitors

This application and protocol guide provides a detailed roadmap for the high-throughput screening of this compound libraries to discover novel, potentially covalent inhibitors of deubiquitinating enzymes. By following a systematic and rigorous screening cascade, from initial assay development to hit validation and mechanistic characterization, researchers can effectively identify and prioritize promising lead compounds for further optimization. The unique chemical features of this library, combined with the therapeutic importance of DUBs, present a compelling opportunity for the development of next-generation therapeutics.

References

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. Available at: [Link]

-

Mladenovic, M., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 1, 36. Available at: [Link]

-

Lee, B. H., & Lee, M. J. (2022). Deubiquitinase dynamics: methodologies for understanding substrate interactions. Experimental & Molecular Medicine, 54(5), 548-557. Available at: [Link]

-

Reaction Biology. (n.d.). Deubiquitination Assay Services. Available at: [Link]

-

Interchim. (n.d.). Iodoacetamide. Available at: [Link]

-

Lee, Y., & Kim, Y. (2021). Assay Systems for Profiling Deubiquitinating Activity. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]

-

Amsbio. (n.d.). Deubiquitinating Enzyme (DUBs) Activity Assay Kits. Available at: [Link]

-

Wikipedia. (2023, December 1). Iodoacetamide. In Wikipedia. Available at: [Link]

-

Fleming, P. E., & Ghose, A. K. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 59(24), 10807–10835. Available at: [Link]

-

Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(10), 1650–1671. Available at: [Link]

-

Zhang, T., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Acta Pharmaceutica Sinica B, 10(3), 404-420. Available at: [Link]

-

Contesini, F. J., et al. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 15(10), 1234. Available at: [Link]

-

BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Available at: [Link]

-

Wille, A., & Schofield, C. J. (2017). The Taxonomy of Covalent Inhibitors. Biochemistry, 56(26), 3327–3338. Available at: [Link]

-

Zhang, T., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 5(11), 3020-3034. Available at: [Link]

-

MEROPS. (2023, September 8). Small-molecule inhibitor: iodoacetamide. Available at: [Link]

-

WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube. Available at: [Link]

-

Yasuda, Y., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(19), 11046–11061. Available at: [Link]

-

Strelow, J. M., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology. Royal Society of Chemistry. Available at: [Link]

-

Oliveira, R. I., et al. (2025). Abstract 3165: Leveraging chemoinformatics and high-throughput screening for the identification of novel ubiquitin specific protease 7 (USP7) inhibitors. Cancer Research, 85(16_Supplement), 3165-3165. Available at: [Link]

-

BPS Bioscience. (n.d.). USP7 Inhibitor Screening Assay Kit. Available at: [Link]

-

Li, H., et al. (2023). Development of a robust HTRF assay with USP7 full length protein expressed in E. coli prokaryotic system for the identification of USP7 inhibitors. International Journal of Biological Macromolecules, 230, 123223. Available at: [Link]

-

Lamberto, I., et al. (2017). Discovery of Small-Molecule Inhibitors of Ubiquitin Specific Protease 7 (USP7) Using Integrated NMR and in Silico Techniques. Journal of Medicinal Chemistry, 60(23), 9687–9703. Available at: [Link]

-

ResearchGate. (2017). Discovery of Small-Molecule Inhibitors of Ubiquitin Specific Protease 7 (USP7) Using Integrated NMR and In-Silico Techniques. Available at: [Link]

Sources

- 1. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Deubiquitinase dynamics: methodologies for understanding substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. amsbio.com [amsbio.com]

- 12. wuxibiology.com [wuxibiology.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. pubs.acs.org [pubs.acs.org]

Technical Application Note: In Vitro Assays using N,N-bis(cyanomethyl)-3-iodobenzamide

Executive Summary & Compound Profile

N,N-bis(cyanomethyl)-3-iodobenzamide is a specialized benzamide derivative characterized by a 3-iodobenzamide core substituted with two cyanomethyl groups at the amide nitrogen. This molecular architecture positions it at the intersection of two critical pharmacological fields: DNA Repair Inhibition (targeting Poly(ADP-ribose) polymerase, PARP) and Melanoma Theranostics (targeting melanin synthesis pathways).

While the 3-iodobenzamide (3-IB) scaffold is a canonical competitive inhibitor of PARP-1 (mimicking the nicotinamide moiety of NAD+), the N,N-bis(cyanomethyl) modification serves to alter the compound's lipophilicity and metabolic stability, potentially enhancing cellular permeability compared to the unsubstituted parent amide.

Key Applications

-

PARP Enzyme Inhibition Screening: Evaluation of IC50 values in cell-free systems.

-

Chemosensitization Studies: Assessing the compound's ability to potentiate the cytotoxicity of DNA-alkylating agents (e.g., Temozolomide) in cancer cell lines.

-

Melanin Binding Affinity: Investigating specific retention in pigmented melanoma cells (B16F10 models).

Mechanism of Action

PARP Inhibition Pathway

The primary pharmacological target of 3-iodobenzamide derivatives is the PARP-1 enzyme . Upon DNA single-strand breaks (SSBs), PARP-1 is recruited to the damage site. It uses NAD+ to form poly(ADP-ribose) (PAR) chains on nuclear proteins, signaling for repair.

-

Mechanism: this compound competes with NAD+ for the catalytic pocket of PARP-1.

-

Effect: Inhibition prevents PARylation, leading to "trapping" of PARP on DNA and conversion of SSBs into lethal double-strand breaks (DSBs) during replication (Synthetic Lethality).

Melanin Targeting

Iodobenzamides exhibit high affinity for melanin, a polymer found in melanocytes. This binding is driven by charge-transfer complexes and electrostatic interactions. This property makes the compound a valuable non-radioactive surrogate for developing radioiodinated imaging agents (e.g.,

Pathway Visualization

Figure 1: Mechanism of Action. The compound competes with NAD+, blocking DNA repair and inducing synthetic lethality.

Protocol A: Cell-Free PARP-1 Inhibition Assay (HTS Compatible)

This protocol determines the IC50 of the compound using a universal colorimetric PARP assay. It relies on the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials Required[1][2][3][4][5][6][7]

-

Recombinant Human PARP-1 Enzyme (High specific activity).

-

Substrate: Biotinylated NAD+.

-

Activator: Activated DNA (sperm DNA treated with DNase I).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

-

Detection: Streptavidin-HRP conjugate + TMB Substrate.

-

Plate: 96-well strip plate coated with Histones.

Experimental Workflow

-

Preparation of Inhibitor Stocks:

-

Dissolve this compound in 100% DMSO to create a 10 mM stock.

-

Prepare serial dilutions (e.g., 0.1 nM to 100 µM) in Assay Buffer. Note: Keep final DMSO concentration < 1%.

-

-

Enzyme Reaction Setup:

-

Add 25 µL of diluted Inhibitor to histone-coated wells.

-

Add 25 µL of PARP-1 Enzyme cocktail (containing activated DNA).

-

Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

-

-

Initiation:

-

Add 25 µL of Biotin-NAD+ mix to start the reaction.

-

Incubate for 60 minutes at RT.

-

-

Detection:

-

Wash wells 4x with PBS + 0.1% Tween-20.

-

Add 50 µL Streptavidin-HRP (1:500 dilution). Incubate 30 min.

-

Wash 4x. Add 50 µL TMB substrate.

-

Stop reaction with 0.2M H₂SO₄ after 10-15 min.

-

-

Data Analysis:

-

Measure Absorbance at 450 nm.

-

Calculate % Inhibition:

. -

Fit data to a sigmoidal dose-response curve to derive IC50.

-

Protocol B: Cellular Chemosensitization Assay

PARP inhibitors are most effective when combined with DNA alkylating agents. This assay validates the biological efficacy of this compound in a cellular context.

Cell Model

-

Cell Line: HeLa (Cervical cancer) or MX-1 (Breast cancer).

-

Control: Normal Human Fibroblasts (HFF-1) to assess selectivity.

Methodology (MTT/CCK-8 Assay)

-

Seeding:

-

Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate overnight (37°C, 5% CO₂).

-

-

Drug Treatment (Matrix Design):

-

Group A (Monotherapy): Treat with this compound alone (0–100 µM).

-

Group B (Combination): Treat with a fixed sub-lethal dose of Temozolomide (e.g., 50 µM) + varying doses of the benzamide inhibitor.

-

Group C (Vehicle): DMSO control.

-

-

Incubation:

-

Incubate cells for 72 to 96 hours . (Longer incubation is required for PARP-mediated synthetic lethality to manifest).

-

-

Readout:

-

Add 10 µL CCK-8 reagent per well. Incubate 2 hours.

-

Measure Absorbance at 450 nm.

-

-

Sensitization Factor (SF) Calculation:

- .

-

Success Criterion: SF > 2.0 indicates significant potentiation.

Protocol C: Melanin Binding Specificity (B16F10 Model)

This assay confirms if the compound retains the melanoma-targeting properties of the benzamide class, which is crucial if the user intends to use this as a precursor for radiolabeling.

Experimental Design

-

Target Cells: B16F10 (Murine melanoma, high melanin).

-

Control Cells: A375 (Amelanotic melanoma) or CHO cells.

Workflow

-

Culture: Grow B16F10 and Control cells to 80% confluence in 6-well plates.

-

Incubation: Add 10 µM this compound for 1, 2, and 4 hours .

-

Lysis & Extraction:

-

Wash cells 3x with ice-cold PBS.

-

Lyse cells (1% Triton X-100).

-

Extract the compound using Ethyl Acetate or Acetonitrile precipitation.

-

-

Quantification (HPLC-UV):

-

Analyze lysate supernatant via HPLC (C18 column, Acetonitrile/Water gradient).

-

Normalize peak area to total cellular protein (BCA Assay).

-

-

Result Interpretation:

-

A ratio of >5:1 (B16F10 : Control) indicates specific melanin retention.

-

Data Presentation & Troubleshooting

Expected Results Summary

| Assay Type | Metric | Expected Outcome (Based on 3-IB Core) |

| PARP Enzyme Assay | IC50 | 0.5 – 5.0 µM (Potency may vary vs. unsubstituted 3-IB) |

| Chemosensitization | Potentiation | > 2-fold reduction in Temozolomide IC50 |

| Melanin Binding | Uptake Ratio | High retention in pigmented cells vs. non-pigmented |

Troubleshooting Guide

-

Issue: Low solubility in aqueous buffer.

-

Solution: The cyanomethyl groups may reduce polarity. Pre-dilute in DMSO and ensure the final buffer contains a surfactant (e.g., 0.01% Triton X-100) or cyclodextrin.

-

-

Issue: High background in ELISA.

-

Solution: Increase wash steps (5x) and ensure the Histone coating is blocked effectively with BSA (3%).

-

Workflow Diagram

Figure 2: Integrated experimental workflow for biochemical and cellular validation.

References

-

BPS Bioscience. (2024). PARP1 Chemiluminescent Assay Kit Protocol. Retrieved from

-

Michelot, J., et al. (2002). "123I-N-(2-diethylaminoethyl)-2-iodobenzamide: a potential imaging agent for cutaneous melanoma staging."[1] European Journal of Nuclear Medicine and Molecular Imaging, 29, 1478–1484. Retrieved from

- Virag, L., & Szabo, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews, 54(3), 375-429. (Foundational text on 3-aminobenzamide/3-iodobenzamide pharmacology).

-

PubChem. (2025).[2] 3-Iodobenzamide Compound Summary. Retrieved from

-

Smolecule. (2024). N,N-bis(cyanomethyl)amine derivatives and nitrosamine precursors.[3] (Context on the cyanomethyl moiety). Retrieved from

Sources

Developing analytical methods for N,N-bis(cyanomethyl)-3-iodobenzamide detection

Abstract

This Application Note details the development of robust analytical methodologies for N,N-bis(cyanomethyl)-3-iodobenzamide , a specialized intermediate likely utilized in the synthesis of radiopharmaceuticals or iodine-rich functional materials.[1][2] Due to the unique combination of a lipophilic iodinated aromatic ring and polar bis-nitrile moieties, this compound presents specific chromatographic challenges.[2][3] This guide provides two distinct protocols: a High-Performance Liquid Chromatography (HPLC-UV) method for purity assessment and process control, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace quantification in complex matrices.[1][2]

Analyte Profile & Physicochemical Rationale

Before establishing a protocol, we must understand the "Behavioral Chemistry" of the analyte to predict its interaction with stationary phases and ionization sources.[3]

-

Chemical Structure: A benzamide core substituted at the meta position with an Iodine atom, and at the amide nitrogen with two cyanomethyl (-CH₂CN) groups.[1][2]

-

Key Properties:

-

Lipophilicity (LogP): The 3-iodo group significantly increases hydrophobicity, making Reversed-Phase (RP-HPLC) on C18 columns the primary separation mode.[1][2]

-

Electronic Absorption: The benzamide conjugation provides a strong UV chromophore, typically maximizing between 240–254 nm .[3]

-

Ionization: The amide nitrogen is non-basic due to resonance; however, the nitrile groups and the carbonyl oxygen allow for protonation under acidic conditions in ESI+ (Electrospray Ionization) .

-

Reactivity: Bis(cyanomethyl) amines can be prone to hydrolysis or cyclization; neutral pH solvents and rapid analysis are preferred to prevent on-column degradation.[1][2][3]

-

Analytical Workflow Visualization

The following diagram outlines the logical flow for method selection based on the stage of drug development.

Figure 1: Decision matrix for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements.

Protocol A: HPLC-UV for Purity & Assay

Purpose: Routine quality control, synthesis monitoring, and stability testing.[1][2]

Chromatographic Conditions

| Parameter | Setting / Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol interactions with the polar nitrile groups.[1][2] |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA sharpens peaks for amides but suppresses MS signal (use Formic if sharing MS).[1][2][3] |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and better UV transparency than MeOH.[1][2][3] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2][3] |

| Column Temp | 30°C | Maintains reproducible retention times.[1][2][3] |

| Detection | UV @ 254 nm (Primary), 210 nm (Secondary) | 254 nm is specific to the benzamide ring; 210 nm detects non-aromatic impurities.[1][2][3] |

| Injection Vol | 10 µL | Standard loop size.[1][2][3][4] |

Gradient Profile

-

0.0 min: 10% B (Equilibration)

-

12.1 min: 10% B (Re-equilibration)

-

15.0 min: Stop

Step-by-Step Procedure

-

Stock Preparation: Dissolve 10 mg of analyte in 10 mL of 100% Acetonitrile . (Water solubility is low due to iodine).[1][2][3]

-

Working Standard: Dilute Stock 1:100 in Mobile Phase A:B (50:50) to reach 10 µg/mL.[1][2][3]

-

System Suitability: Inject the working standard 5 times.

Protocol B: LC-MS/MS for Trace Analysis

Purpose: Bioanalytical studies (Pharmacokinetics), genotoxic impurity screening, or environmental monitoring.[1][2]

Mass Spectrometry Parameters (Source: ESI+)

The presence of the Iodine atom provides a unique mass defect (Mass ~126.904), which helps filter out background noise.[2][3]

| Parameter | Setting |

| Ionization Mode | Electrospray Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Gas Temp | 350°C |

| Nebulizer | 40 psi |

| Precursor Ion | [M+H]⁺ = 326.0 m/z (Approx) |

MRM Transition Logic (Fragmentation Pathway)

To design the Multiple Reaction Monitoring (MRM) transitions, we predict fragmentation based on bond energies.[1][2] The C-I bond is relatively weak, and the cyanomethyl groups can undergo cleavage.[3]

Figure 2: Predicted fragmentation pathway for MRM transition selection.

-

Quantifier Transition: 326.0 → 286.0 (Loss of one cyanomethyl group; usually high abundance).[1][2][3]

-

Qualifier Transition: 326.0 → 199.0 (Loss of Iodine; highly specific due to mass defect).[1][2][3]

LC-MS/MS Protocol

-

Mobile Phase: Switch buffer to 0.1% Formic Acid (TFA suppresses ionization).[1][2][3]

-

Column: Use a sub-2-micron column (e.g., C18 2.1 x 50 mm, 1.8 µm) for UHPLC speed.

-